N-(furan-2-ylmethyl)-5-phenyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-5-phenyl-N-(thiophen-3-ylmethyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c23-20(18-11-19(25-21-18)16-5-2-1-3-6-16)22(12-15-8-10-26-14-15)13-17-7-4-9-24-17/h1-11,14H,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZYVXUPGITWDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CSC=C3)CC4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Key Synthetic Challenges
N-(Furan-2-ylmethyl)-5-phenyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide features a central isoxazole ring substituted at positions 3 and 5 with a carboxamide group and a phenyl group, respectively. The carboxamide nitrogen is further functionalized with furan-2-ylmethyl and thiophen-3-ylmethyl substituents. The structural complexity arises from:
- Regioselective isoxazole formation : Ensuring proper positioning of the phenyl and carboxamide groups.
- N,N-disubstitution : Introducing two distinct aromatic heterocyclic methyl groups onto the amide nitrogen without side reactions.
- Compatibility of heterocycles : Managing the reactivity of furan and thiophene moieties under synthetic conditions.
Palladium-Catalyzed Oxidative Aminocarbonylation
Reaction Overview
A method adapted from Li et al. involves palladium-catalyzed oxidative aminocarbonylation of alkynone O-methyloximes with amines under carbon monoxide (CO) atmosphere. This one-pot strategy enables simultaneous isoxazole ring formation and amide bond construction.
General Procedure
- Substrates :
- O-Methyl oxime derived from 3-(phenyl)propynal (1.0 equiv).
- Furan-2-ylmethylamine (4.0 equiv).
- Thiophen-3-ylmethylamine (4.0 equiv).
- Catalyst System :
- Pd(Py)₂Cl₂ (0.25 mol%).
- Ionic liquid [C₆mim]Cl (2.0 equiv) in PEG-400 solvent.
- Conditions :
- CO atmosphere at 60°C for 12 hours.
Mechanistic Insights
- Cyclization : CO insertion into the Pd-coordinated alkyne generates a ketene intermediate, which undergoes cyclization with the oxime to form the isoxazole core.
- Amination : Nucleophilic attack by the amines on the acyl-palladium intermediate yields the disubstituted carboxamide.
Optimization Data
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| CO Pressure | 1 atm | +25% |
| PEG-400 Volume | 2 mL/mmol | +15% |
| Amine Equivalents | 4 each | +30% |
Reaction scalability tests (0.2–5.0 mmol) confirmed consistent yields of 68–72% after chromatographic purification (hexanes/EtOAc 7:3).
Sequential Coupling via Acid Chloride Intermediate
Two-Step Approach
For laboratories lacking CO infrastructure, a classical coupling strategy using preformed isoxazole-3-carboxylic acid derivatives is viable.
Step 1: Isoxazole-3-carboxylic Acid Synthesis
- Substrate : 5-Phenylisoxazole-3-carboxylic acid (prepared via Huisgen cycloaddition).
- Activation : Treatment with oxalyl chloride (2.2 equiv) in dry DCM yields the acid chloride.
Step 2: Amide Bond Formation
- Primary Coupling :
- Add furan-2-ylmethylamine (1.1 equiv) in THF at 0°C.
- Stir for 2 hours (Yield: 85% monoamide).
- Secondary Alkylation :
Limitations
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
Industrial Applications and Patent Landscape
Patent WO2019043642A1 discloses analogous thiophene-acetamide syntheses, emphasizing:
- Green Chemistry : Use of PEG-400 as a recyclable solvent.
- Process Efficiency : 69% yield for N-(2-morpholinoethyl)-2-(5-(4-(trifluoromethyl)phenyl)thiophen-2-yl)acetamide under similar conditions.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and a variety of alkyl halides.
Major Products Formed:
Oxidation: Oxidation reactions can lead to the formation of carboxylic acids and ketones.
Reduction: Reduction reactions typically yield alcohols and amines.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry
N-(furan-2-ylmethyl)-5-phenyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules and explore new reaction pathways. Its unique structure allows chemists to investigate novel materials and catalysts.
Biology
Research indicates potential biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound exhibits significant antimicrobial effects against various bacterial strains.
- Antifungal Activity : It has been tested against fungal pathogens, demonstrating inhibitory effects that suggest its use as a therapeutic agent.
Medicine
The compound is under investigation for its therapeutic applications:
-
Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, in vitro assays revealed that treatment with this compound led to significant growth inhibition in cancer cell lines.
Cell Line IC50 (µM) HepG2 0.18 A549 5.07 MDA-MB-231 5.18
Industry
In industrial applications, this compound can be used in the development of new materials such as polymers or coatings due to its unique chemical properties. Its role as a catalyst in various chemical reactions is also being explored.
Case Study 1: Anticancer Activity
A study published in ACS Omega investigated the anticancer properties of this compound against several cancer cell lines. The results indicated significant growth inhibition rates, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometric analysis.
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial efficacy of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings demonstrated notable activity, suggesting potential for development into an antimicrobial agent.
Mechanism of Action
The mechanism by which N-(furan-2-ylmethyl)-5-phenyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features of Isoxazole Derivatives
Key Observations:
Substituent Diversity: The target compound’s phenyl group at position 5 contrasts with the 3-methoxyphenyl in a related analog (CAS 909861-78-5), which introduces an electron-donating methoxy group that may enhance solubility or alter electronic properties . The dual N-substituents (furan-2-ylmethyl and thiophen-3-ylmethyl) are unique compared to analogs like N-[4-(diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide, which features a single 4-diethylaminophenyl group .
Heterocyclic Influence: Thiophene vs. The combination of both in the target compound could create a balanced electronic profile for receptor binding . Positional Isomerism: The thiophen-3-ylmethyl group in the target compound differs from the thiophen-2-yl substituent in n-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide . Positional changes in heterocycles can significantly alter molecular geometry and interaction with biological targets.
Biological Activity
N-(furan-2-ylmethyl)-5-phenyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide is a synthetic compound that belongs to the isoxazole derivatives family. This compound exhibits a unique structural configuration that includes a fused isoxazole ring, furan, and thiophene moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is C₁₅H₁₅N₃O₂S. The presence of the isoxazole ring suggests potential pharmacological properties, particularly in antibacterial and antifungal domains. The furan and thiophene groups enhance its chemical reactivity and biological interactions, making it a candidate for further medicinal chemistry exploration .
Anticancer Potential
Research indicates that compounds with isoxazole structures often exhibit significant anticancer activity. For instance, studies have shown that derivatives of isoxazole can induce apoptosis in various cancer cell lines through mechanisms involving p53 activation and caspase-3 cleavage . The unique combination of furan and thiophene rings in this compound may enhance its efficacy against specific cancer types.
Table 1: Summary of Anticancer Activities
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | TBD | Induction of apoptosis |
| 1,2,4-Oxadiazole Derivative | U937 | 0.65 | p53 pathway activation |
| Thiazole Derivative | A431 | <10 | Caspase activation |
The anticancer activity is often evaluated through in vitro assays where cell viability is measured using the IC50 value, indicating the concentration required to inhibit cell growth by 50%.
Antimicrobial Properties
The presence of the furan and thiophene rings suggests potential antimicrobial activities. Compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi . The specific interactions of this compound with microbial targets warrant further investigation to elucidate its full spectrum of antimicrobial efficacy.
Mechanistic Studies
Understanding the mechanism of action is crucial for assessing the therapeutic potential of this compound. Molecular docking studies have been employed to predict binding affinities to various biological targets. These studies indicate strong hydrophobic interactions between the compound's aromatic rings and amino acid residues in target proteins . Such interactions are essential for mediating biological effects and enhancing drug efficacy.
Case Studies and Research Findings
- Isoxazole Derivatives in Cancer Therapy : A study on isoxazole derivatives highlighted their ability to induce apoptosis in breast cancer cell lines through mitochondrial pathways. The findings suggest that modifications in the side chains can significantly influence biological activity .
- Antimicrobial Screening : In a comparative study involving various heterocyclic compounds, those containing thiophene exhibited notable antimicrobial properties against Gram-positive bacteria. This positions this compound as a promising candidate for further development in antimicrobial therapies .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(furan-2-ylmethyl)-5-phenyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Isoxazole Core Formation : Cyclocondensation of hydroxylamine with a β-diketone precursor under acidic conditions .
Amide Bond Formation : Coupling of the isoxazole-3-carboxylic acid with furan-2-ylmethylamine and thiophen-3-ylmethylamine using coupling agents like EDC/HOBt in anhydrous DMF .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .
- Key Considerations : Reaction temperature (0–5°C for cyclocondensation) and solvent choice (DMF for amidation) critically affect yield (60–75%) .
Q. How is the compound characterized structurally?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent integration (e.g., furan protons at δ 6.2–7.4 ppm, thiophene at δ 7.1–7.5 ppm) .
- X-ray Crystallography : SHELX programs refine crystal structures, identifying bond lengths (e.g., C=O at 1.22 Å) and dihedral angles between aromatic rings .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 407.12) .
Q. What analytical techniques are used to assess purity and stability?
- Methodological Answer :
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) monitors purity (>95%) and degradation products under accelerated stability conditions (40°C/75% RH) .
- TGA/DSC : Evaluates thermal stability (decomposition >200°C) .
Advanced Research Questions
Q. How to resolve contradictions in crystallographic data due to twinning or disorder?
- Methodological Answer :
- Mercury CSD Tools : Use the "Packing Similarity" module to compare intermolecular interactions in twinned crystals .
- SHELXL Refinement : Apply TWIN/BASF commands for twinned data and PART/SUMP restraints for disordered regions .
- Validation : Check R-factor convergence (<5%) and ADDSYM analysis for missed symmetry .
Q. What strategies optimize biological activity when initial assays show low potency?
- Methodological Answer :
- SAR Studies : Modify substituents (e.g., replace thiophen-3-ylmethyl with pyridyl groups) to enhance target binding .
- Molecular Docking : Use AutoDock Vina to predict interactions with enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) .
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., CF₃) to reduce CYP450-mediated degradation .
Q. How to address discrepancies between in vitro and in vivo biological data?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and logP (shake-flask method) to assess bioavailability .
- Efflux Pump Assays : Use Mycobacterium smegmatis ΔdrrA strains to evaluate efflux pump susceptibility .
- Metabolite Identification : LC-MS/MS identifies active/inactive metabolites in liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
